2-amino-2-(4-methylphenyl)butanoic Acid
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Overview
Description
2-Amino-2-(4-methylphenyl)butanoic Acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of butanoic acid, featuring an amino group and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-methylphenyl)butanoic Acid typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methylphenyl-2-nitropropene. This intermediate is then reduced to 2-amino-2-(4-methylphenyl)propan-1-ol, which is subsequently oxidized to yield the target compound. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes to enhance yield and efficiency. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction steps, while continuous flow reactors may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-methylphenyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Imines, nitriles
Reduction: Amines, alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Amino-2-(4-methylphenyl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-methylphenyl)butanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction cascades, neurotransmitter release, and metabolic processes.
Comparison with Similar Compounds
- 2-Amino-2-phenylbutanoic Acid
- 2-Amino-2-(4-methoxyphenyl)butanoic Acid
- 2-Amino-2-(4-chlorophenyl)butanoic Acid
Comparison: Compared to its analogs, 2-amino-2-(4-methylphenyl)butanoic Acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in differences in solubility, stability, and interaction with molecular targets, making it a distinct compound with specific applications.
Properties
IUPAC Name |
2-amino-2-(4-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(12,10(13)14)9-6-4-8(2)5-7-9/h4-7H,3,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFSVKNSGSJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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